Molecular Weight Advantage: 335.44 vs. 410.6 g/mol for Phenylpiperazine Analog
The target compound (MW 335.44 g/mol) is 75.16 g/mol (18.3%) lighter than its closest commercially cataloged phenylpiperazine analog 1-(4-phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864917-67-9, MW 410.6 g/mol) [1]. This molecular weight difference has direct implications for lead optimization: the morpholine compound falls within the optimal MW range (<400 Da) for oral bioavailability per Lipinski's Rule of Five, whereas the phenylpiperazine analog exceeds this threshold. Additionally, the lower MW of 335.44 permits greater scope for subsequent synthetic derivatization before exceeding the 500 Da ceiling typical of drug-like chemical space [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 335.44 g/mol |
| Comparator Or Baseline | 1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864917-67-9): 410.6 g/mol |
| Quantified Difference | ΔMW = −75.16 g/mol (−18.3%); target MW within Lipinski Rule of Five (≤500) with 164.56 Da remaining derivatization headroom vs. 89.4 Da for comparator |
| Conditions | Computed molecular weights from PubChem (CID 7119320) and ChemSrc structural databases |
Why This Matters
Lower molecular weight translates to greater synthetic headroom for hit-to-lead optimization and stronger alignment with oral bioavailability guidelines, making it a more efficient starting scaffold for medicinal chemistry programs.
- [1] PubChem Compound Summary. CID 7119320. Molecular Weight: 335.4 g/mol. National Center for Biotechnology Information. Accessed Apr 2026. View Source
